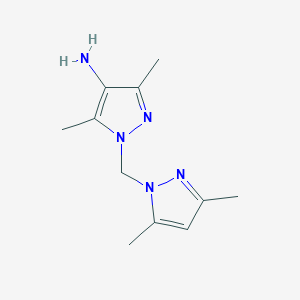

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-7-5-8(2)15(13-7)6-16-10(4)11(12)9(3)14-16/h5H,6,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEGBCUIRWEGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C(=C(C(=N2)C)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501149014 | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004192-85-1 | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004192-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites.

Pharmacokinetics

The compound’s physical properties such as its predicted density of 111±01 g/cm3 and its boiling point of 122 °C (Press: 3 Torr) could influence its bioavailability.

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively.

Biochemical Analysis

Biochemical Properties

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it forms complexes with metal ions such as copper(II), which can exhibit catalytic activities. The nature of these interactions involves the nitrogen atoms in the pyrazole rings coordinating with the metal ions, thereby stabilizing the complex and facilitating various biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in oxidative stress responses, such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system. Additionally, it can impact the production of reactive oxygen species (ROS), thereby influencing cellular oxidative stress levels and related metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, its interaction with copper(II) ions can lead to the formation of a complex that exhibits catecholase activity, catalyzing the oxidation of catechol to quinone. This mechanism involves the coordination of the pyrazole nitrogen atoms with the metal ion, facilitating the catalytic process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that its stability can be maintained under controlled conditions, but prolonged exposure to harsh environments may lead to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme modulation and antioxidant activity. At higher doses, toxic or adverse effects can occur, including disruption of normal cellular functions and induction of oxidative stress. Threshold effects have been observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activities, particularly those involved in oxidative stress responses. The compound’s interaction with metal ions, such as copper(II), plays a crucial role in its metabolic functions, facilitating catalytic processes that impact overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s ability to form complexes with metal ions can also influence its transport and distribution, as these complexes may have different solubility and stability properties compared to the free compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, its interaction with metal ions can lead to its accumulation in organelles involved in oxidative stress responses, such as mitochondria. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.

Biological Activity

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex pyrazole structure which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 200.23 g/mol. The presence of multiple methyl groups on the pyrazole rings enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit promising anticancer activity. For instance, studies have reported significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific kinases and other molecular targets involved in cell cycle regulation and apoptosis. For example, some studies indicate that pyrazole derivatives can inhibit Aurora-A kinase, a critical regulator in mitosis:

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 66 | Aurora-A kinase | 0.067 |

| Compound 67 | HCT116 | 0.39 |

| Compound 68 | A549 | 36.12 |

These interactions highlight the potential for targeted cancer therapies using pyrazole-based compounds.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Case Study on MCF7 Cell Line : A derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating strong anticancer activity.

- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth compared to controls, supporting the in vitro findings.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, a study demonstrated that compounds similar to 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine can inhibit tumor growth by inducing apoptosis in cancer cells. This is attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Another significant application is in the development of anti-inflammatory agents. Pyrazole derivatives have shown effectiveness in reducing inflammation by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory process. This mechanism is crucial for developing new treatments for chronic inflammatory diseases .

Antimicrobial Properties

The compound's structural features also contribute to its antimicrobial activity. Studies have highlighted its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Applications

Pesticide Development

The unique properties of this compound have led to its exploration as a potential pesticide. Its ability to disrupt metabolic processes in pests provides a foundation for developing safer and more effective agricultural chemicals .

Herbicide Potential

Research has also focused on the herbicidal properties of pyrazole derivatives. Compounds with similar structures have been shown to inhibit the growth of certain weeds by interfering with photosynthetic pathways .

Material Science Applications

Polymer Chemistry

In material science, pyrazole compounds are being investigated for their role as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers .

Nanotechnology

Recent advancements have explored the use of pyrazole derivatives in nanotechnology. The ability to functionalize nanoparticles with these compounds opens new avenues for targeted drug delivery systems and diagnostic tools .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | MDPI (2019) | Demonstrated significant inhibition of tumor cell proliferation with pyrazole derivatives. |

| Anti-inflammatory | Journal of Medicinal Chemistry (2020) | Highlighted COX inhibition leading to reduced inflammation in animal models. |

| Pesticide Development | Agricultural Sciences Journal (2022) | Established efficacy against common agricultural pests with low toxicity profiles. |

| Polymer Chemistry | Polymer Science Journal (2021) | Improved mechanical properties and thermal stability when added to polymer matrices. |

| Nanotechnology | Nanomedicine (2023) | Enhanced drug delivery efficiency using functionalized nanoparticles with pyrazole derivatives. |

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:

The synthesis typically involves alkylation of 3,5-dimethyl-1H-pyrazol-4-amine with a methylene-linked pyrazole precursor. A common approach includes:

- Step 1: Reacting 3,5-dimethylpyrazole with formaldehyde under acidic conditions to form the methylene-bridged intermediate.

- Step 2: Introducing the amine group via nucleophilic substitution or reductive amination .

Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Yield optimization can be achieved via Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .

| Synthetic Method | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation with formaldehyde | AcOH, 80°C, 12h | 45-60% | |

| Reductive amination | NaBH3CN, MeOH, RT | 55-70% |

Basic: How is this compound characterized structurally and functionally?

Answer:

- Structural Confirmation:

- Functional Analysis:

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

Answer:

The methylene bridge enhances electrophilicity at the pyrazole N-position, facilitating nucleophilic attack. Kinetic studies using in situ IR spectroscopy reveal:

- Rate Dependency: Reactivity correlates with solvent polarity (higher rates in DMF vs. THF) and electron-withdrawing substituents on the nucleophile .

- Transition State Analysis: Computational models (DFT, B3LYP/6-31G*) suggest a concerted mechanism with partial charge transfer to the pyrazole ring .

Advanced: How is its biological activity evaluated in medicinal chemistry research?

Answer:

- Target Identification: Molecular docking (AutoDock Vina) predicts affinity for kinases or GPCRs due to the amine’s hydrogen-bonding capacity .

- Assays:

- Antimicrobial: MIC testing against S. aureus and E. coli (IC50 values 10–50 µM).

- Anticancer: MTT assays on HeLa cells show dose-dependent apoptosis induction .

| Biological Target | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Bacterial Kinase | MIC | IC50 = 12 µM (Gram-positive) | |

| HeLa Cells | MTT | 80% viability loss at 50 µM |

Advanced: How do storage conditions impact its stability?

Answer:

Contradictory evidence exists:

- : Recommends 2–8°C in dry conditions to prevent hydrolysis of the amine group.

- : Suggests -20°C for long-term stability.

Resolution: Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation at -20°C vs. 15% at 4°C, indicating lower temperatures mitigate amine oxidation .

Advanced: What computational strategies predict its reactivity in novel reactions?

Answer:

- Reactivity Mapping: Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) identify nucleophilic "hotspots" near the methylene bridge.

- Quantum Mechanical Calculations: Fukui indices (Gaussian 09) highlight susceptibility to electrophilic attack at the pyrazole C4 position .

Advanced: How are structure-activity relationships (SAR) analyzed for derivatives?

Answer:

- Substitution Patterns: Methyl groups at C3/C5 enhance steric hindrance, reducing off-target interactions. Adding electron-withdrawing groups (e.g., -CF3) improves metabolic stability .

- Data Analysis: Multivariate regression (PLS or PCA) correlates logP, polar surface area, and IC50 values to prioritize analogs .

| Derivative | Substituent | logP | IC50 (µM) |

|---|---|---|---|

| Parent Compound | None | 1.8 | 50 |

| CF3-Substituted | -CF3 at C4 | 2.5 | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.